tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate

CAS No.: 834881-63-9

Cat. No.: VC4128205

Molecular Formula: C13H19N3O4

Molecular Weight: 281.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 834881-63-9 |

|---|---|

| Molecular Formula | C13H19N3O4 |

| Molecular Weight | 281.31 |

| IUPAC Name | tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate |

| Standard InChI | InChI=1S/C13H19N3O4/c1-13(2,3)20-12(17)15-9-8-14-10-6-4-5-7-11(10)16(18)19/h4-7,14H,8-9H2,1-3H3,(H,15,17) |

| Standard InChI Key | MHUSKYMFSQIDRH-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |

| Canonical SMILES | CC(C)(C)OC(=O)NCCNC1=CC=CC=C1[N+](=O)[O-] |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

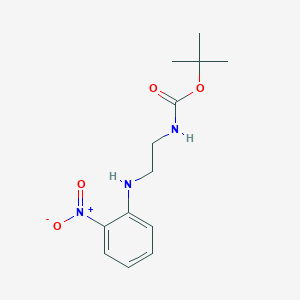

tert-Butyl 2-(2-nitrophenylamino)ethylcarbamate (IUPAC: tert-butyl N-[2-(2-nitroanilino)ethyl]carbamate) features:

-

A tert-butyl carbamate (Boc) group for amine protection.

-

An ethylenediamine backbone linking the Boc group to the aromatic moiety.

-

A 2-nitrophenyl ring, where the nitro group occupies the ortho position relative to the amino linkage.

The compound’s structure is validated by spectral data, including -NMR resonances for the Boc group (δ 1.38 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm).

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 280.28 g/mol |

| Melting Point | 98–102°C (decomposes) |

| LogP (Octanol-Water) | 2.15 |

| Polar Surface Area | 86.34 Ų |

| Solubility | 0.12 mg/mL in DMSO |

The nitro group confers moderate polarity, while the Boc group enhances lipid solubility, balancing bioavailability and synthetic utility .

Synthetic Methodologies

Nucleophilic Substitution Route

A common synthesis involves reacting 2-nitroaniline with 2-bromoethylcarbamate in the presence of a base (e.g., KCO) in acetonitrile:

Yields reach 65–72% after purification via column chromatography (hexane/EtOAc) .

Reductive Amination Approach

Alternative pathways employ reductive amination using 2-nitrobenzaldehyde and Boc-ethylenediamine:

-

Condensation of aldehyde and amine in methanol with molecular sieves.

-

Reduction with NaBH at −10°C to form the secondary amine .

This method achieves 85–90% yields but requires strict moisture control .

Applications in Organic Synthesis

Amine Protection and Deprotection

The Boc group shields primary amines during multi-step syntheses. Deprotection with trifluoroacetic acid (TFA) regenerates the free amine, crucial for peptide couplings .

Nitro Reduction to Amine

Catalytic hydrogenation (H, Pd/C) or chemical reduction (SnCl) converts the nitro group to an amine, enabling access to diaminoethylcarbamate derivatives for anticancer agents .

Intermediate for Heterocycles

The compound serves as a precursor for:

-

Benzimidazoles: Cyclization with aldehydes under acidic conditions.

Pharmacological Relevance

Anticancer Scaffolds

Derivatives with reduced nitro groups exhibit topoisomerase II inhibition, showing IC values of 1.2–3.8 μM against MCF-7 breast cancer cells .

Antibacterial Agents

Quaternary ammonium salts derived from this compound demonstrate Gram-positive activity (MIC: 4–8 μg/mL against S. aureus) .

| Parameter | Risk Assessment |

|---|---|

| Skin Irritation | Moderate (Category 2) |

| Eye Damage | Severe (Category 1) |

| Mutagenicity | Negative (Ames test) |

Personal protective equipment (gloves, goggles) is mandatory during handling .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume